molecular formula C21H28N2O4 B5186856 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide

4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide

Cat. No. B5186856
M. Wt: 372.5 g/mol
InChI Key: NAWGFRDIVLXSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide, also known as DAPMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DAPMA belongs to the class of compounds known as benzamides, which have been shown to have various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide is not fully understood. However, it is believed to act on the central nervous system by interacting with various neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems.
Biochemical and Physiological Effects
4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide has also been shown to have anticonvulsant and antinociceptive effects, which may be due to its interactions with the GABAergic system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide. One direction is to further investigate its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity. Another direction is to investigate its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Additionally, further research could be done to better understand the exact mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide, which could lead to the development of more targeted and effective treatments.

Synthesis Methods

4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzoic acid with acetic anhydride to form 3-methoxybenzoyl acetate. The resulting compound is then reacted with piperidine and sodium hydride to form 4-(1-acetyl-4-piperidinyl)oxy-3-methoxybenzoic acid. Finally, the compound is reacted with allyl bromide and sodium hydride to form 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide.

Scientific Research Applications

4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. 4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity.

properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-5-11-23(12-6-2)21(25)17-7-8-19(20(15-17)26-4)27-18-9-13-22(14-10-18)16(3)24/h5-8,15,18H,1-2,9-14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWGFRDIVLXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-acetylpiperidin-4-yl)oxy]-N,N-diallyl-3-methoxybenzamide

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